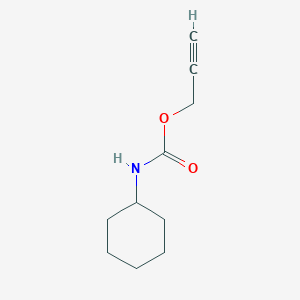

Carbamic acid, cyclohexyl-, 2-propynyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as hexapropymate, is a compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a crystalline substance with a slight characteristic odor and is soluble in ethanol, glycerol, and propylene glycol . This compound is primarily known for its sedative and hypnotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, cyclohexyl-, 2-propynyl ester can be achieved through the reaction of cyclohexylamine with propargyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent decomposition . The product is then purified through recrystallization from petroleum ether or dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, cyclohexyl-, 2-propynyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Cyclohexylamine and propargyl alcohol.

Oxidation: Corresponding carboxylic acids.

Reduction: Cyclohexylamine and propargyl alcohol.

Scientific Research Applications

Carbamic acid, cyclohexyl-, 2-propynyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, cyclohexyl-, 2-propynyl ester involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects . The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, cyclohexyl-, 1-methyl-1-phenyl-2-propynyl ester

- Carbamic acid, cyclohexyl-, 1-methyl-1-phenyl-2-propynyl ester

Uniqueness

Carbamic acid, cyclohexyl-, 2-propynyl ester is unique due to its specific molecular structure, which imparts distinct sedative and hypnotic properties. Unlike other carbamate esters, it has a propargyl group that contributes to its unique pharmacological profile .

Biological Activity

Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as 2-propynyl cyclohexylcarbamate, is a compound with significant biological activity and potential applications in various fields, including agriculture and medicine. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H15NO2. Its structure consists of a cyclohexyl group attached to a carbamate functional group with a propynyl side chain. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of iodopropynyl compounds, which are related to carbamic acid esters, in combination with other agents to enhance their antimicrobial spectrum. These compounds were shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in agricultural pesticides and preservatives .

Insecticidal Activity

Carbamic acid esters have been explored for their insecticidal properties. Specifically, the 2-propynyl variant has demonstrated efficacy against certain pest species. The mechanism involves disrupting the insect's nervous system, leading to paralysis and death. This property makes it a candidate for developing safer insecticides with reduced environmental impact .

Antioxidant Activity

The antioxidant capacity of carbamic acid derivatives has been evaluated in vitro. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of phenolic structures within the compound, which donate electrons to reactive oxygen species .

Case Studies

- Antimicrobial Efficacy : A study published in Google Patents demonstrated that mixtures containing iodopropynyl carbamate exhibited broad-spectrum antimicrobial effects. The study emphasized the importance of combining this compound with other agents for enhanced effectiveness against resistant strains .

- Insecticidal Applications : Research conducted on various carbamate esters revealed that 2-propynyl cyclohexylcarbamate showed significant larvicidal activity against mosquito larvae. This finding supports its potential use in vector control programs .

- Antioxidant Properties : An investigation into the antioxidant properties of related compounds found that these carbamates could effectively reduce lipid peroxidation in cellular models, suggesting protective effects against cellular damage induced by oxidative stress .

Data Table: Biological Activities of Carbamic Acid Derivatives

| Activity Type | Compound Type | Efficacy Level | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Iodopropynyl Carbamate | Broad-spectrum | Inhibition of bacterial/fungal growth |

| Insecticidal | 2-Propynyl Cyclohexylcarbamate | High | Disruption of nervous system |

| Antioxidant | Carbamic Acid Derivatives | Moderate to High | Free radical scavenging |

Properties

CAS No. |

146135-08-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

prop-2-ynyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C10H15NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,9H,3-8H2,(H,11,12) |

InChI Key |

WSVRJGNTVGGTJW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.